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Compound of Interest

Compound Name: Prolycopene

Cat. No.: B1248880

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, the 7,9,7',9'-tetra-cis-isomer of lycopene, is a naturally occurring carotenoid
found in high concentrations in specific tomato varieties, such as the tangerine tomato. Unlike
the all-trans-lycopene predominant in red tomatoes, the unique stereochemistry of
prolycopene influences its physical, chemical, and biological properties, including its
spectroscopic signature. This technical guide provides a comprehensive overview of the
spectroscopic properties of prolycopene, offering valuable data and methodologies for
researchers in the fields of natural product chemistry, pharmacology, and drug development.

UV-Visible Absorption Spectroscopy

The extended Tt-conjugated system of prolycopene is responsible for its characteristic
absorption of light in the visible range. The cis-configuration of the double bonds in
prolycopene results in a hypsochromic shift (a shift to a shorter wavelength) of its absorption
maxima compared to the all-trans isomer. This shift is typically around 35-40 nm.

Quantitative Data
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Parameter Value Solvent

Amax 1 ~439 - 444 nm Hexane/Ethanol
Amax 2 ~465 - 470 nm Hexane/Ethanol
Amax 3 ~497 - 502 nm Hexane/Ethanol
Molar Extinction Coefficient (g) 105,000 L-mol~t.cm™1 at 439 nm

Note: The exact Amax values can vary slightly depending on the solvent used due to solvent-
solute interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like
prolycopene. While detailed, fully assigned *H and 3C NMR data for prolycopene are not
readily available in the public domain, the technique has been instrumental in confirming its
7,9,7',9'-tetra-cis configuration.

For comparative purposes, the tH and 3C NMR data for all-trans-lycopene are presented
below. The presence of cis double bonds in prolycopene would lead to distinct changes in the
chemical shifts, particularly for the protons and carbons near the cis bonds. Protons on cis-
double bonds typically resonate at a slightly different field compared to their trans counterparts,
and the through-space interactions in the cis configuration can be observed in 2D NMR
experiments like NOESY.

'H and **C NMR Data for all-trans-Lycopene (for
comparison)

1H NMR (in CDCls)
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Chemical Shift (ppm) Multiplicity Assighment

1.60 s Me-16, Me-17
1.68 S Me-18

1.83 [ Me-19, Me-19'
1.97 S Me-20, Me-20'
5.12 t H-2

5.95 d H-6

| 6.25 - 6.75 | m | Olefinic Protons |

13C NMR (in CDCls)

Chemical Shift (ppm) Assighment
12.8 C-20, C-20'
17.7 C-19, C-19
25.7 C-18

26.8 C-16, C-17
39.9 C-3

40.3 C-1

| 124.2 - 137.5 | Olefinic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis. High-resolution mass
spectrometry (HRMS) can determine the elemental composition of prolycopene with high

accuracy.
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The fragmentation of carotenoids in MS is complex. For lycopene isomers, the molecular ion
peak [M]* or the protonated molecule [M+H]* is typically observed at m/z 536.4382 (for
CaoHse). Common fragmentation patterns for lycopene involve the loss of toluene (92 Da) and
xylene (106 Da) from the polyene chain. While specific, detailed fragmentation patterns for
prolycopene are not extensively documented, they are expected to show some differences
from all-trans-lycopene due to the different stereochemistry, potentially influencing the stability
of fragment ions.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information
about the molecular structure and conformation. The Raman spectrum of carotenoids is
dominated by three major peaks:

e v1 (C=C stretching): around 1515-1525 cm~1
e V2 (C-C stretching): around 1155-1160 cm~1
¢ v3 (C-CHs rocking): around 1005-1010 cm~?

The exact position of the vl band is sensitive to the length of the conjugated polyene chain and
can be used to distinguish between different carotenoids. For prolycopene, the cis-bends in
the polyene chain may lead to slight shifts in these characteristic Raman bands compared to
all-trans-lycopene.

Experimental Protocols
Extraction and Purification of Prolycopene from
Tangerine Tomatoes

Objective: To extract and purify prolycopene from tangerine tomato fruit for spectroscopic
analysis.

Materials:
e Tangerine tomatoes

e Acetone (HPLC grade)
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Hexane (HPLC grade)

Dichloromethane (HPLC grade)

Methanol (HPLC grade)

Anhydrous sodium sulfate

Blender or homogenizer

Separatory funnel

Rotary evaporator

Column for chromatography (e.g., silica gel or C18)
Procedure:

Homogenization: Wash and chop the tangerine tomatoes. Homogenize the tomato tissue in
a blender with acetone.

Extraction: Filter the homogenate and re-extract the solid residue with a mixture of hexane
and acetone (e.g., 1:1 v/v) until the residue is colorless.

Partitioning: Combine the filtrates and transfer to a separatory funnel. Add water to the
extract to facilitate phase separation. The upper hexane layer containing the carotenoids will
separate from the lower aqueous layer.

Washing and Drying: Wash the hexane layer with water to remove any residual acetone and
water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.

Concentration: Evaporate the solvent using a rotary evaporator at a temperature below
40°C.

Purification: The crude extract can be further purified by column chromatography. For silica
gel chromatography, a non-polar solvent system like hexane with increasing amounts of a
slightly more polar solvent (e.g., acetone or dichloromethane) can be used for elution.
Prolycopene will elute as an orange-colored band.
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Purity Check: The purity of the isolated prolycopene can be assessed by HPLC with a
photodiode array (PDA) detector.

UV-Vis Spectrophotometry

Objective: To determine the absorption maxima and concentration of a purified prolycopene

sample.

Materials:

Purified prolycopene

Spectrophotometer grade solvent (e.g., hexane or ethanol)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Dissolve a known amount of purified prolycopene in the chosen
solvent to obtain a solution with an absorbance in the linear range of the instrument (typically
0.2-0.8).

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero
the spectrophotometer.

Sample Measurement: Record the absorption spectrum of the prolycopene solution from
approximately 350 nm to 600 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (Amax). Use the Beer-
Lambert law (A = €bc) to calculate the concentration of the solution, where A is the
absorbance at a specific Amax, € is the molar extinction coefficient, b is the path length of the
cuvette (1 cm), and c is the concentration.

Signaling Pathways and Workflows
Prolycopene Biosynthesis Pathway
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Prolycopene is a key intermediate in the carotenoid biosynthesis pathway in plants. Its
formation and subsequent isomerization are critical steps leading to the production of various
other carotenoids.
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 To cite this document: BenchChem. [Spectroscopic Properties of Prolycopene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248880#spectroscopic-properties-of-prolycopene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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